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molecular formula C13H8FO2- B8361606 4'-Fluorobiphenyl carboxylate

4'-Fluorobiphenyl carboxylate

Cat. No. B8361606
M. Wt: 215.20 g/mol
InChI Key: LGVNEKHPDXUTKA-UHFFFAOYSA-M
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Patent
US07598289B2

Procedure details

4′-Fluorobiphenyl carboxylate (10 mmol) was dissolved in thionyl chloride (30 mL) and refluxed for 3 hours. The mixture was poured into acetic acid (100 mL) and left to stand until bubbling ceased. Volatile components were removed under vacuum and the mixture left to crystallise overnight. The title compound was collected by filtration.
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[C:9](C([O-])=O)=[CH:10][CH:11]=[CH:12][CH:13]=2)=[CH:4][CH:3]=1.[C:17]([OH:20])(=O)C.S(Cl)([Cl:23])=O>>[F:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[CH:13]=[CH:12][C:11]([C:17]([Cl:23])=[O:20])=[CH:10][CH:9]=2)=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
10 mmol
Type
reactant
Smiles
FC1=CC=C(C=C1)C=1C(=CC=CC1)C(=O)[O-]
Name
Quantity
30 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 3 hours
Duration
3 h
WAIT
Type
WAIT
Details
left
CUSTOM
Type
CUSTOM
Details
until bubbling
CUSTOM
Type
CUSTOM
Details
Volatile components were removed under vacuum
WAIT
Type
WAIT
Details
the mixture left
CUSTOM
Type
CUSTOM
Details
to crystallise overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The title compound was collected by filtration

Outcomes

Product
Name
Type
Smiles
FC1=CC=C(C=C1)C1=CC=C(C=C1)C(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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